

2-(Benzyl(methyl)amino)ethanol-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(Benzyl(methyl)amino)ethanol-d4

Cat. No.: B566810

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An In-depth Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-(Benzyl(methyl)amino)ethanol-d4**, a deuterated analog of a key synthetic intermediate for the calcium channel blocker, Nicardipine. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in pharmacokinetic studies.

Core Compound Data

Quantitative data for **2-(Benzyl(methyl)amino)ethanol-d4** and its non-deuterated counterpart are summarized below.

Property	2-(Benzyl(methyl)amino)ethanol-d4	2-(Benzyl(methyl)amino)ethanol
CAS Number	1219803-10-7	101-98-4
Molecular Formula	C ₁₀ H ₁₁ D ₄ NO	C ₁₀ H ₁₅ NO
Molecular Weight	169.26 g/mol	165.23 g/mol
Synonyms	2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4, N-Benzyl-N-methylethanolamine-d4	N-Benzyl-N-methylethanolamine, 2-(Benzylmethylamino)ethanol
Isotopic Purity	Typically ≥98% atom D	Not Applicable

Applications in Pharmaceutical Research

2-(Benzyl(methyl)amino)ethanol-d4 serves as an ideal internal standard for the quantitative analysis of Nicardipine and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variability in sample preparation and instrument response.^[1]

The non-deuterated form, 2-(Benzyl(methyl)amino)ethanol, is a known precursor in the synthesis of Nicardipine.^[2] Therefore, the deuterated analog is an invaluable tool for pharmacokinetic and drug metabolism studies of this important cardiovascular drug.

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of Nicardipine in human plasma using **2-(Benzyl(methyl)amino)ethanol-d4** as an internal standard.

Materials and Reagents

- Nicardipine reference standard

- **2-(Benzyl(methyl)amino)ethanol-d4** (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 HPLC column

Procedure

- Preparation of Standard and Internal Standard Solutions:
 - Prepare stock solutions of Nicardipine and **2-(Benzyl(methyl)amino)ethanol-d4** in methanol at a concentration of 1 mg/mL.
 - Prepare working standard solutions of Nicardipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
 - Prepare a working internal standard solution of **2-(Benzyl(methyl)amino)ethanol-d4** at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
- Sample Preparation:
 - To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

- Add 200 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Alternatively, for higher sensitivity, perform a solid-phase extraction (SPE) of the plasma sample.^[3]
- LC-MS/MS Analysis:
 - Inject an aliquot of the supernatant onto the HPLC system.
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the parent and daughter ions of both Nicardipine and the internal standard.

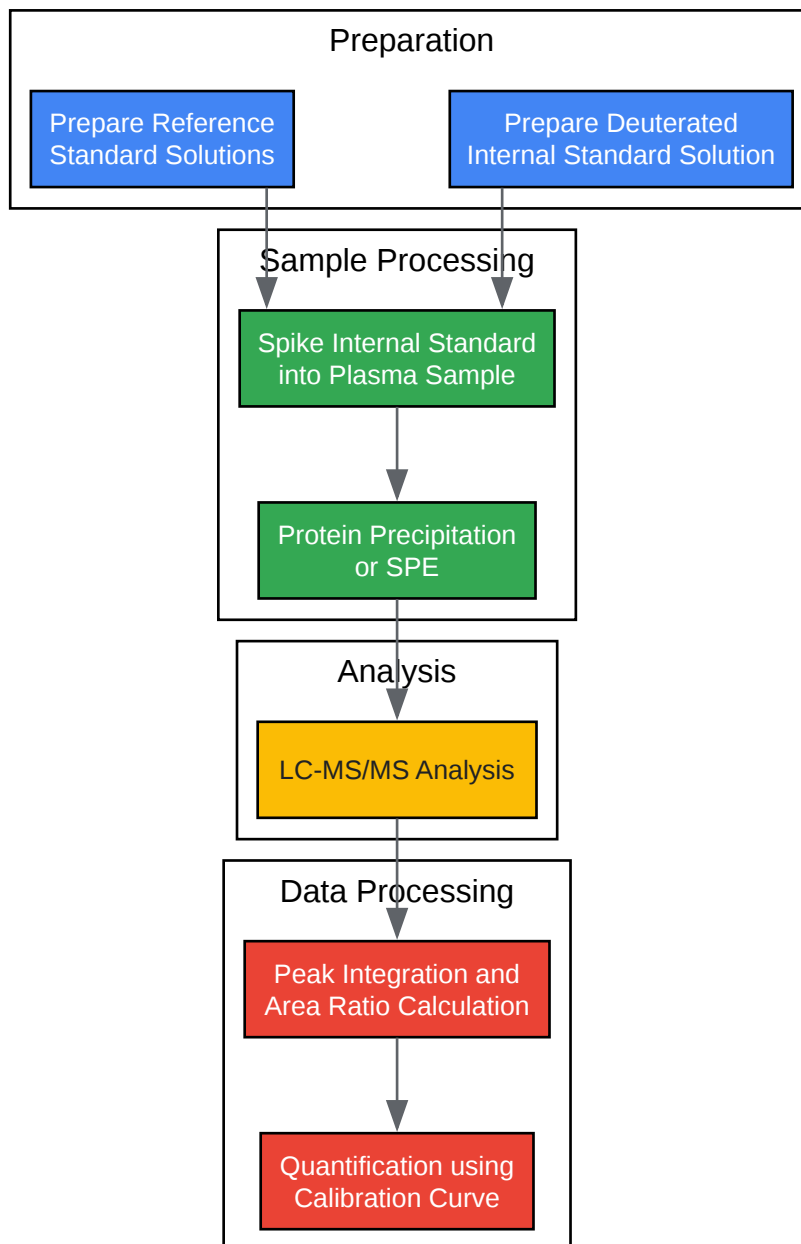
Data Analysis

- Quantify Nicardipine concentration by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve using the prepared standard solutions to determine the concentration of Nicardipine in the plasma samples.

Logical Workflow for Bioanalytical Method Development

The following diagram illustrates the logical workflow for developing a bioanalytical method using a deuterated internal standard.

Bioanalytical Method Development Workflow



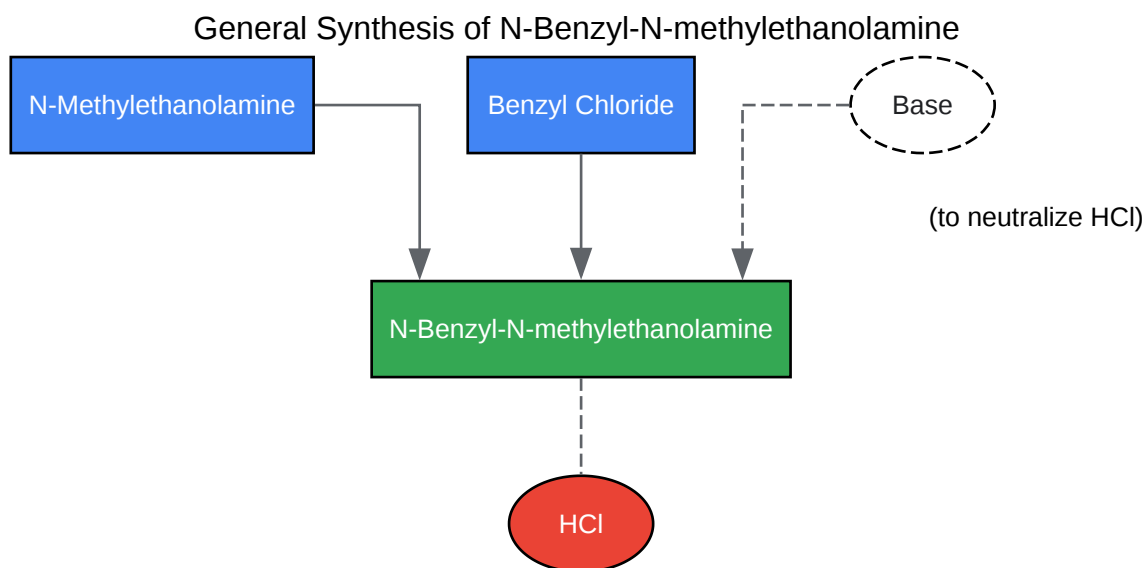
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Caption: Workflow for bioanalytical method development.

Synthesis Pathway

A general synthetic route to N-Benzyl-N-methylethanolamine involves the reaction of N-methylethanolamine with benzyl chloride. The deuterated analog can be synthesized using

deuterated starting materials.



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Caption: Synthesis of N-Benzyl-N-methylethanolamine.

Signaling Pathways

Currently, there is no direct evidence to suggest that 2-(Benzyl(methyl)amino)ethanol or its deuterated form are directly involved in the modulation of specific signaling pathways. Their primary role in pharmacology is as a synthetic intermediate and an analytical tool. The biological activity of Nicardipine, for which this compound is a precursor, involves the blocking of L-type calcium channels, which in turn affects various downstream signaling cascades related to smooth muscle contraction.[4]

In conclusion, **2-(Benzyl(methyl)amino)ethanol-d4** is a crucial tool for the accurate and precise quantification of Nicardipine in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalysis is essential for robust pharmacokinetic and drug metabolism studies, contributing to the safe and effective development of pharmaceuticals.

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